molecular formula C20H25O6P B12725993 2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol CAS No. 85586-50-1

2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol

Cat. No.: B12725993
CAS No.: 85586-50-1
M. Wt: 392.4 g/mol
InChI Key: WMGOCXMOIUWRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol is a complex organic compound with a molecular formula of C20H25O6P. This compound is known for its unique structure, which includes a dioxaphosphorinane ring and a hydroxyphenyl group. It has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol typically involves the reaction of 4-hydroxyphenyl with 1-methylethylphenoxy and dioxaphosphorinane. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted phenoxy derivatives from nucleophilic substitution .

Scientific Research Applications

2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dioxaphosphorinane ring can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Properties

CAS No.

85586-50-1

Molecular Formula

C20H25O6P

Molecular Weight

392.4 g/mol

IUPAC Name

4-[2-[4-[[5,5-bis(hydroxymethyl)-1,3,2-dioxaphosphinan-2-yl]oxy]phenyl]propan-2-yl]phenol

InChI

InChI=1S/C20H25O6P/c1-19(2,15-3-7-17(23)8-4-15)16-5-9-18(10-6-16)26-27-24-13-20(11-21,12-22)14-25-27/h3-10,21-23H,11-14H2,1-2H3

InChI Key

WMGOCXMOIUWRFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP3OCC(CO3)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.